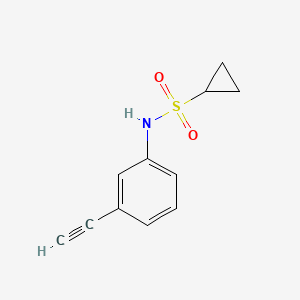

Cyclopropanesulfonic acid (3-ethynylphenyl)-amide

Descripción general

Descripción

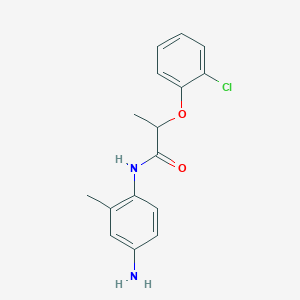

“Cyclopropanesulfonic acid (3-ethynylphenyl)-amide” likely contains a cyclopropane ring, a sulfonic acid group, an ethynyl group, and an amide group. These functional groups could give the compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the ethynyl group could make it susceptible to addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonic acid group could make it highly polar and soluble in water .Aplicaciones Científicas De Investigación

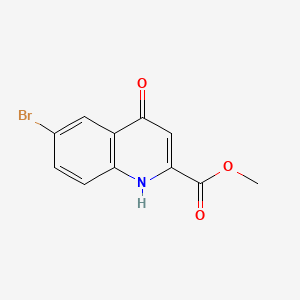

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives, which may share some structural similarities with the compound you mentioned, have been synthesized and evaluated as antiproliferative agents . These compounds have shown moderate activity against various cancer cell lines .

- Methods of Application : The compounds were synthesized through a three-step method and structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . Their cytotoxic activities were assessed using the MTT protocol against three human cancerous cell lines (MCF-7, A549, and 5637) and a normal cell line (MRC-5) .

- Results : The synthesized compounds showed moderate activity against the studied cell lines and indicated an appropriate selectivity against tumorigenic and non-tumorigenic cell lines .

Anti-inflammatory Drug

- Scientific Field : Pharmacology

- Application Summary : 2-(3-Ethynylphenyl)acetic acid, a compound that might be structurally related to “Cyclopropanesulfonic acid (3-ethynylphenyl)-amide”, is a non-steroidal anti-inflammatory drug (NSAID). It acts as an inhibitor of the cyclooxygenase (COX) pathway, which results in the inhibition of prostaglandin synthesis, a key factor in inflammation.

- Methods of Application : The compound can be synthesized from the reaction of 3-chloroacetophenone with phenylacetylene in the presence of a strong base like sodium hydride.

- Results : This compound possesses anti-inflammatory, analgesic, and antipyretic properties. It is used for the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.

Photodecarboxylation Studies

- Scientific Field : Physical Chemistry

- Application Summary : 3-Nitrophenylacetic acid, a compound that might be structurally related to your compound, has been used to study photodecarboxylation of nitrophenylacetate ions in aqueous solution .

- Methods of Application : The compound is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone . The photodecarboxylation is then studied in aqueous solution .

- Results : The results of these studies can provide valuable insights into the mechanisms of photodecarboxylation reactions .

Asymmetric Ortho-Bromination

- Scientific Field : Organic Chemistry

- Application Summary : A novel and efficient desymmetrizing asymmetric ortho-selective mono-bromination of bisphenol phosphine oxides under chiral squaramide catalysis was reported .

- Methods of Application : Using this asymmetric ortho-bromination strategy, a wide range of chiral bisphenol phosphine oxides and bisphenol phosphinates were obtained .

- Results : The compounds were obtained with good to excellent yields (up to 92%) and enantioselectivities (up to 98.5 : 1.5 e.r.) .

Synthesis of Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of quinazolinone derivatives were synthesized as antiproliferative agents . These compounds showed moderate activity against three human cancerous cell lines (MCF-7, A549, and 5637) and a normal cell line (MRC-5) .

- Methods of Application : The compounds were synthesized through a three-step method and structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . Their cytotoxic activities were assessed using the MTT protocol .

- Results : The synthesized compounds mostly showed moderate activity against the three studied cell lines. They also indicated an appropriate selectivity against tumorigenic and non-tumorigenic cell lines .

Asymmetric Ortho-Bromination

- Scientific Field : Organic Chemistry

- Application Summary : A novel and efficient desymmetrizing asymmetric ortho-selective mono-bromination of bisphenol phosphine oxides under chiral squaramide catalysis was reported .

- Methods of Application : Using this asymmetric ortho-bromination strategy, a wide range of chiral bisphenol phosphine oxides and bisphenol phosphinates were obtained .

- Results : The compounds were obtained with good to excellent yields (up to 92%) and enantioselectivities (up to 98.5 : 1.5 e.r.) .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethynylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)11-6-7-11/h1,3-5,8,11-12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKODMHRWSCLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)cyclopropanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)